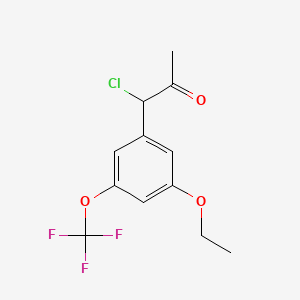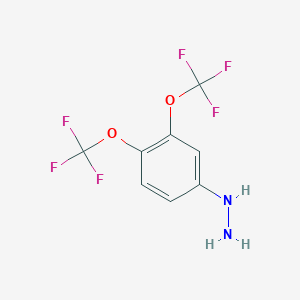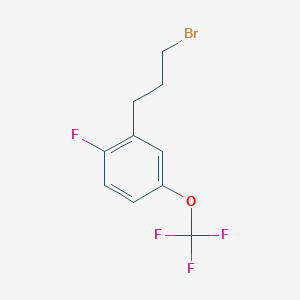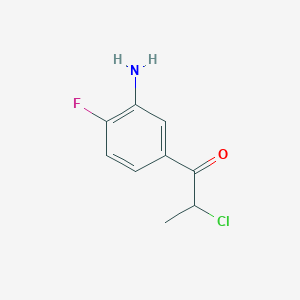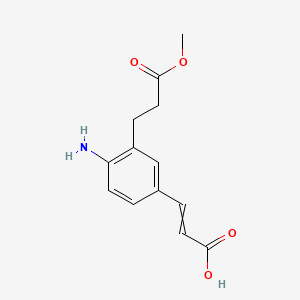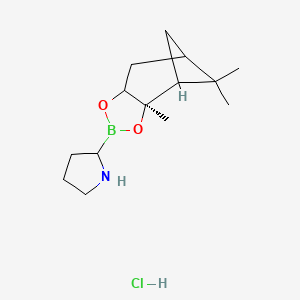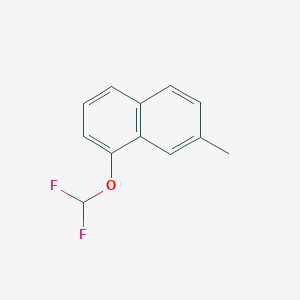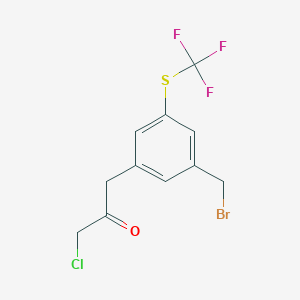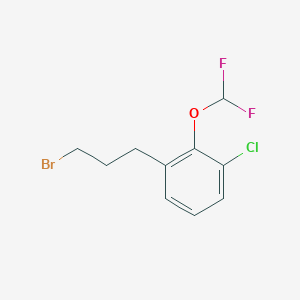
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of 3-(3’-trifluoromethylphenyl)propanol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out at room temperature and then heated to 45°C for 20 hours. The resulting product is purified by vacuum distillation .
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Addition Reactions: The trifluoromethylthio group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
(3-Chloropropyl)benzene: Lacks the trifluoromethylthio group, making it less reactive in certain contexts.
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl):
Properties
Molecular Formula |
C12H14ClF3S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3 |
InChI Key |
LCCFWUAQLGIKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


